

Application Note: Mass Spectrometry Fragmentation Patterns for Hoquizil Identification

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Compound of Interest

Compound Name:	Hoquizil
CAS No.:	21560-59-8
Cat. No.:	B1597303

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Executive Summary

Hoquizil (Hoquizil Hydrochloride; CAS: 23256-28-2) is a quinazoline-derivative bronchodilator and phosphodiesterase (PDE) inhibitor.^{[1][2]} Structurally characterized by a 6,7-dimethoxyquinazoline core coupled to a piperazine ring and a hydroxy-methylpropyl ester side chain, it shares significant fragmentation homology with other quinazoline-based therapeutics (e.g., Prazosin, Doxazosin).

This protocol details the Electrospray Ionization (ESI) fragmentation pathways required for the unambiguous identification of **Hoquizil** in biological matrices. It distinguishes **Hoquizil** from its parent compound, Piquizil, and establishes a robust Multiple Reaction Monitoring (MRM) method for bioanalysis.

Chemical Identity & Properties

- Compound Name: **Hoquizil**

- IUPAC Name: (2-hydroxy-2-methylpropyl) 4-(6,7-dimethoxyquinazolin-4-yl)piperazine-1-carboxylate[3]
- Molecular Formula: C₁₉H₂₆N₄O₅[4]
- Monoisotopic Mass: 390.1903 Da
- Precursor Ion [M+H]⁺: 391.20 Da
- Pharmacological Class: PDE Inhibitor / Bronchodilator[2][5]

Mass Spectrometry Fragmentation Logic

The fragmentation of **Hoquizil** under Collision-Induced Dissociation (CID) follows a predictable pathway governed by the stability of the aromatic quinazoline core and the lability of the carbamate ester linkage.

Primary Fragmentation Pathway (The "Quantifier")

The most labile bond in the **Hoquizil** molecule is the carbamate ester linkage connecting the piperazine ring to the 2-hydroxy-2-methylpropyl tail.

- Mechanism: Inductive cleavage of the C-O bond or proton transfer-mediated elimination of the ester side chain.
- Result: Loss of the hydroxy-methylpropyl formate moiety (neutral loss of ~116 Da or similar rearrangement).
- Diagnostic Ion:m/z 275.1 (1-(6,7-dimethoxyquinazolin-4-yl)piperazine cation). This is the most abundant fragment and is recommended for quantification.

Secondary Fragmentation Pathway (The "Qualifier")

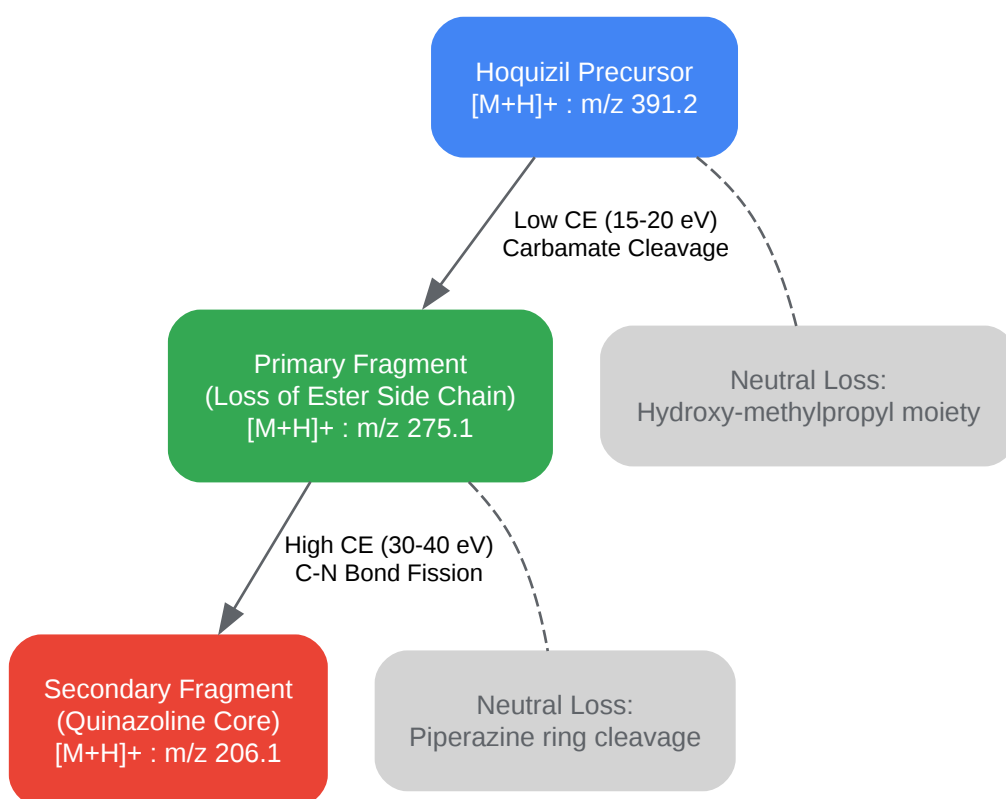
Further increasing collision energy targets the piperazine-quinazoline bond.

- Mechanism: Cleavage of the C-N bond between the quinazoline ring and the piperazine nitrogen.
- Result: Formation of the resonance-stabilized 6,7-dimethoxyquinazolin-4-yl cation.

- Diagnostic Ion: m/z 206.1 (protonated dimethoxyquinazoline) or m/z 191.1 (radical cation/demethylated variant). The m/z 206.1 ion is a "class-characteristic" fragment observed in Prazosin and Doxazosin, serving as a high-confidence structural qualifier.

Fragmentation Visualization

The following diagram illustrates the hierarchical dissociation of **Hoquizil**.



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Caption: Hierarchical CID fragmentation pathway of **Hoquizil** (ESI+), showing the transition from precursor (m/z 391.2) to the quantifier (m/z 275.1) and qualifier (m/z 206.1) ions.[6]

Experimental Protocol

Sample Preparation (Plasma/Serum)

To minimize matrix effects (ion suppression) common with quinazoline derivatives, a Solid Phase Extraction (SPE) is preferred over simple protein precipitation.

- Conditioning: Equilibrate HLB (Hydrophilic-Lipophilic Balance) cartridges with 1 mL Methanol followed by 1 mL Water.
- Loading: Mix 100 μ L plasma with 10 μ L Internal Standard (e.g., Prazosin-d8) and 300 μ L 0.1% Formic Acid. Load onto cartridge.
- Washing: Wash with 1 mL 5% Methanol in Water (removes salts/proteins).
- Elution: Elute with 500 μ L Acetonitrile.
- Reconstitution: Evaporate to dryness under N₂ at 40°C. Reconstitute in 100 μ L Mobile Phase A/B (80:20).

LC-MS/MS Parameters

Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or Thermo Altis). Column: C18 Reverse Phase (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 μ m).

Parameter	Setting	Rationale
Ionization Mode	ESI Positive	Basic nitrogens on piperazine/quinazoline facilitate protonation.
Mobile Phase A	0.1% Formic Acid in Water	Provides protons for [M+H] ⁺ formation.
Mobile Phase B	0.1% Formic Acid in Acetonitrile	Standard organic modifier.
Flow Rate	0.4 mL/min	Optimal for ESI desolvation.
Gradient	5% B (0-0.5 min) -> 95% B (3.0 min)	Rapid elution of hydrophobic quinazoline core.

MRM Transition Table

Use these transitions for method setup. Collision Energy (CE) values are estimates and should be optimized per instrument.

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Type	Est. CE (eV)	Dwell (ms)
Hoquizil	391.2	275.1	Quantifier	20	50
Hoquizil	391.2	206.1	Qualifier	35	50
Hoquizil	391.2	163.1	ID Check	45	50
IS (Prazosin)	384.2	247.1	IS Quant	25	50

Data Interpretation & Troubleshooting

- Distinguishing Metabolites: **Hoquizil** is a metabolite of Piquizil.[7] Piquizil lacks the specific hydroxy-methylpropyl side chain configuration. If a peak appears at m/z 391.2 but with slightly different retention time, check for isobaric metabolites (e.g., N-oxide forms).
- Carryover: Quinazolines are "sticky" due to their hydrophobicity. Ensure a needle wash with high organic content (e.g., 50:25:25 ACN:MeOH:IPA) is used between injections.
- Sensitivity Loss: If the m/z 206 signal degrades, clean the cone/ion transfer tube. This fragment requires higher energy and clean transmission optics.

References

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